molecular formula C10H9BrN2O2 B13009831 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine

Cat. No.: B13009831
M. Wt: 269.09 g/mol
InChI Key: LCOBZNUZVVXPFW-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine is a chemical compound with the CAS Number 842155-58-2 and a molecular formula of C 10 H 9 BrN 2 O 2 . It features an oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is a common scaffold in medicinal chemistry and materials science . The molecule is substituted with a 5-bromo-2-methoxyphenyl group, which may serve as a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions; the bromine atom is particularly useful in such transformations . While specific biological or mechanistic data for this exact compound is not available in the public domain, its core structure suggests potential value as a building block in organic synthesis or as a precursor for the development of pharmaceutical candidates. Researchers may explore its utility in constructing more complex molecules or as a core structure in library development for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-(5-bromo-2-methoxyphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

LCOBZNUZVVXPFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CN=C(O2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 5 Bromo 2 Methoxyphenyl Oxazol 2 Amine

Established Pathways for 2-Aminooxazole Core Construction

The 2-aminooxazole moiety is a privileged structure in drug discovery. Its synthesis is primarily achieved through several established and reliable chemical transformations.

Cyclocondensation Reactions Utilizing α-Halocarbonyl Precursors

A predominant and classical method for constructing the 2-aminooxazole ring is through the cyclocondensation of an α-halocarbonyl compound with urea (B33335) or its derivatives. ijpsonline.comacs.org This reaction, often a variation of the Hantzsch synthesis, provides a direct and efficient route to 2-amino-substituted oxazoles. The general mechanism involves the initial nucleophilic attack of urea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole (B20620) ring. ijpsonline.com

The reaction can be performed under various conditions, including microwave irradiation, which often leads to shorter reaction times and higher yields. nih.gov For instance, reacting phenacyl bromides with urea on a solid inorganic support like alumina (B75360) under microwave conditions has been reported as a clean and economical technology for achieving 2-aminooxazoles. nih.gov While unsubstituted urea readily reacts to form N-unsubstituted 2-aminooxazoles, N-substituted ureas often exhibit lower reactivity due to reduced nucleophilicity, making this route less straightforward for N-substituted products. acs.org

Annulation Approaches to the Oxazole Ring System

Beyond the classical cyclocondensation, various annulation (ring-forming) strategies have been developed to access the oxazole ring system. These methods offer alternative starting points and can provide access to a wider range of substituted oxazoles.

One notable approach involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in what is known as the van Leusen oxazole synthesis. ijpsonline.comnih.gov This method yields 5-substituted oxazoles through a one-pot reaction under mild conditions. nih.gov Other innovative strategies include metal-catalyzed annulation reactions. For example, copper-catalyzed [3+2] annulation of amides with iodonium-phosphonium hybrid ylides offers a regioselective pathway to 2,4-disubstituted oxazoles, avoiding the use of hazardous α-diazoketones. organic-chemistry.orgthieme-connect.de Furthermore, gold catalysis combined with radical chemistry has been used to synthesize 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org These modern annulation reactions expand the synthetic chemist's toolkit for creating diverse oxazole structures. chim.it

Rational Design and Synthesis of the 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine Scaffold

The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines the formation of the 2-aminooxazole core with the precise functionalization of the phenyl ring.

Regioselective Functionalization of the Aromatic Moieties

A key challenge in the synthesis is the regioselective introduction of the bromo and methoxy (B1213986) substituents onto the phenyl ring, which is then attached to the C5 position of the oxazole. The starting material for this process is typically a substituted acetophenone. A plausible synthetic pathway begins with a commercially available precursor like p-methoxyphenol or guaiacol (B22219) (2-methoxyphenol). sciencemadness.orgchemicalbook.com

For instance, starting with guaiacol, the phenolic hydroxyl group can be protected via acetylation with acetic anhydride. google.com Following protection, electrophilic bromination is carried out. The methoxy group is an ortho-, para-director, and the acetylated hydroxyl is also a directing group. The regioselectivity of bromination of such activated rings is crucial. Using reagents like N-Bromosuccinimide (NBS) or bromine with an iron catalyst can achieve bromination at the desired position, para to the methoxy group and meta to the acetylated hydroxyl group. google.comresearchgate.net Subsequent deacetylation would yield 5-bromo-2-methoxyphenol. google.com This intermediate can then be converted to the required α-bromo-5-bromo-2-methoxyacetophenone precursor through a Friedel-Crafts acylation followed by α-bromination of the ketone. sciencemadness.orgyoutube.com The α-bromination of acetophenones is a standard procedure, often accomplished using bromine in a suitable solvent or reagents like pyridinium (B92312) tribromide. orgsyn.orgmdpi.com

Finally, the synthesized α-bromo-2'-hydroxy-5'-methoxyacetophenone undergoes cyclocondensation with urea or cyanamide (B42294) to yield the target this compound. acs.orgresearchgate.net

Optimization of Reaction Parameters and Reagent Stoichiometry for Enhanced Efficiency

To maximize the efficiency of the synthesis, particularly the cyclocondensation step, careful optimization of reaction conditions is essential. ijpsonline.com Factors such as the choice of solvent, reaction temperature, and the stoichiometric ratio of reactants play a significant role in the yield and purity of the final product. nih.govresearchgate.net

Microwave-assisted synthesis has proven to be a highly effective technique for this type of transformation, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.govnih.gov For the synthesis of 2-aminooxazoles from α-bromoacetophenones and urea, solvents like dimethylformamide (DMF) or ethanol (B145695) are commonly employed. acs.orgresearchgate.net The optimization process might involve screening various bases, catalysts, and solvent systems to identify the ideal conditions. nih.govresearchgate.net For example, studies have shown that for related heterocycle syntheses, the choice of base and solvent can be critical, with combinations like t-BuONa in a toluene/t-BuOH mixture under microwave irradiation proving effective for coupling reactions. nih.gov

Below is a table summarizing typical parameters that are optimized for related 2-aminooxazole syntheses.

ParameterVariationGeneral Outcome/ObservationReference
Heating MethodConventional vs. Microwave (MW)MW irradiation significantly reduces reaction time and can improve yields. nih.gov
SolventDMF, Ethanol, Toluene, DioxaneThe choice of solvent affects reaction rate and product solubility. DMF and ethanol are common for the cyclization step. acs.orgresearchgate.net
BaseK₂CO₃, Cs₂CO₃, t-BuONaThe strength and nature of the base can be critical, especially in subsequent coupling reactions. t-BuONa is often effective in Pd-catalyzed couplings. nih.gov
Reactant RatioVarying equivalents of urea/cyanamideUsing a slight excess of urea can help drive the reaction to completion. Stoichiometry must be carefully controlled to minimize side products. acs.org

Advanced Synthetic Protocols and Green Chemistry Considerations

In line with modern synthetic practices, the development of advanced and environmentally benign protocols is of great interest. ijpsonline.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

For oxazole synthesis, several green approaches have been successfully implemented. ijpsonline.com Microwave-assisted synthesis, as previously mentioned, is a key green technology that enhances reaction rates and reduces energy consumption. nih.gov Another approach is the use of ultrasonication, which can promote reactions through acoustic cavitation, often leading to higher yields in shorter times under mild conditions. ijpsonline.com

The use of greener solvents, such as water or deep eutectic solvents (DES), is also a significant advancement. ijpsonline.comnih.gov For example, one-pot, three-component reactions using a DES as an effective catalyst have been developed for the synthesis of 2-aminooxazole derivatives with excellent yields under mild conditions. ijpsonline.com Additionally, the development of catalyst systems that can be recycled and reused, such as certain ionic liquids or solid-supported catalysts, aligns with the principles of green chemistry by reducing waste and cost. ijpsonline.comresearchgate.net Electrochemical synthesis methods are also emerging as a sustainable alternative, avoiding the need for transition metals and toxic oxidants by using electricity to drive the reaction. rsc.org

Metal-Catalyzed and Metal-Free Synthetic Routes

The construction of the 2-aminooxazole scaffold linked to a substituted phenyl ring can be approached through various metal-dependent and independent pathways. These strategies typically involve either forming the oxazole ring from acyclic precursors or coupling the two key fragments (the oxazole and the phenyl group) together.

Metal-Catalyzed Routes:

Metal-catalyzed reactions, particularly those employing palladium, copper, and gold, are central to modern organic synthesis and offer efficient ways to form the carbon-carbon and carbon-heteroatom bonds necessary for the target compound.

Cross-Coupling Reactions: A prominent strategy involves the Suzuki-Miyaura coupling, which creates a bond between an arylboronic acid and a halo-heterocycle. For instance, a similar synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine was achieved by coupling 5-bromo-2-methoxyphenylboronic acid with 2,5-difluoropyridine (B1303130) using a Palladium catalyst like Pd(PPh₃)₄. nih.gov An analogous approach for the target molecule could involve coupling 5-bromo-2-methoxyphenylboronic acid with a 5-bromooxazol-2-amine (B13121859) intermediate.

Copper-Catalyzed Synthesis: Copper catalysts are effective for certain cyclization and cross-coupling reactions. The synthesis of related 2-aminothiazoles has been achieved using CuBr₂ to facilitate the formation of a brominated intermediate, which then undergoes nucleophilic substitution. jocpr.com This suggests a potential copper-catalyzed pathway for the oxazole analogue.

Gold-Catalyzed Cyclization: Gold catalysts have been reported to effectively catalyze the cyclization of propargylic amides to form oxazoline (B21484) rings. mdpi.com This highlights the potential for gold-catalyzed methods in forming the core oxazole structure from suitable precursors.

Metal-Free Routes:

Metal-free synthesis offers advantages in terms of cost, toxicity, and simplified purification. Classical condensation reactions and modern organocatalytic methods are key in this domain.

Hantzsch-Type Synthesis: The most common and direct route to 2-aminooxazoles is a variation of the Hantzsch synthesis, involving the condensation of an α-haloketone with urea or a related N-cyanated species like cyanamide. In this context, the key precursor would be 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one . This reaction is typically performed in a suitable solvent and can be catalyzed by acid or base, proceeding without a metal catalyst.

Dehydrogenative Coupling: Recent advances in metal-free synthesis have explored dehydrogenative reactions that form heterocyclic rings by creating C-H/N-H bonds under oxidative conditions, often avoiding pre-functionalized starting materials. nih.gov

Multicomponent Reactions: A multicomponent reaction (MCR) involving 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde has been used to synthesize complex heterocyclic systems, demonstrating a pathway for constructing substituted aromatics attached to heterocycles in a single step. researchgate.net

A comparison of potential starting materials and reaction types is summarized below.

Method Type Key Precursors Catalyst/Reagent Reaction Principle
Metal-Catalyzed (Suzuki)5-bromo-2-methoxyphenylboronic acid, 5-bromooxazol-2-aminePd(PPh₃)₄, K₃PO₄Cross-coupling
Metal-Free (Hantzsch)2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one, CyanamideNone (or base)Condensation/Cyclization
Metal-Catalyzed (Copper)2-aminothiazole (B372263) analogue, BromineCuBr₂Halogenation/Substitution

Microwave-Assisted and Electrochemical Syntheses

To enhance reaction efficiency, reduce times, and improve yields, modern synthetic techniques such as microwave irradiation and electrochemistry present compelling alternatives to conventional heating.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and uniformly. This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including oxazoles and related structures. acs.orgmdpi.com

Accelerated Cyclizations: The formation of the oxazole ring via condensation reactions can be significantly accelerated under microwave irradiation. A one-pot synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide was achieved in just 8 minutes at 60 °C using microwave heating, a stark contrast to the hours often required with conventional methods. acs.org

Improved Yields: Microwave heating can lead to higher yields by minimizing the formation of side products that may occur during prolonged reaction times. scielo.brresearchgate.net The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to oxazoles, has been effectively performed using microwave assistance. mdpi.com

Electrochemical Syntheses:

Electrochemical synthesis uses electrical current to drive chemical reactions, offering a green and often metal-free alternative for forming chemical bonds.

Oxidative Cyclization: This technique can be used to form heterocyclic rings through intramolecular C-N or C-O bond formation. The electrooxidation of specific starting materials can generate reactive intermediates that cyclize to form the desired ring system.

Dehydrogenative Coupling: Electrochemical methods are particularly adept at metal-free dehydrogenative coupling. For example, sulfonamides have been synthesized directly from arenes, SO₂, and amines via an electrochemical protocol, showcasing the power of this method to form C-N bonds without pre-functionalized substrates. nih.gov While not directly demonstrated for this compound, a hypothetical electrochemical oxidative coupling of a suitable precursor could be envisioned as a potential synthetic route. nih.govresearchgate.net

A summary of how these modern techniques could be applied is presented in the table below.

Technique Potential Application Key Advantage Reference Principle
Microwave-AssistedHantzsch-type condensation of an α-haloketone and cyanamide.Rapid reaction times (minutes vs. hours), potentially higher yields. acs.org, mdpi.com
ElectrochemicalOxidative cyclization of an N-(1-(5-bromo-2-methoxyphenyl)-2-oxoethyl)cyanamide precursor.Metal-free, green chemistry, high atom economy. nih.gov, researchgate.net

Scalability Assessments for Laboratory and Pilot-Scale Preparations

The transition of a synthetic route from a laboratory setting to a larger pilot-plant or industrial scale requires careful consideration of factors such as cost, safety, robustness, and environmental impact.

Laboratory-Scale Preparations:

At the laboratory scale (milligram to gram), most of the discussed synthetic routes are feasible.

Feasibility: A multi-step synthesis starting from a commercially available material like o-methoxyphenol is a common approach. google.com A patented synthesis of the precursor 5-bromo-2-methoxyphenol details reactions at a 26-gram scale, which is typical for laboratory work. google.com Subsequent steps, such as acylation, bromination, and cyclization, are standard procedures that can be readily performed with common laboratory equipment.

Purification: Purification at this scale would typically rely on flash column chromatography, a technique that is highly effective but becomes impractical and costly at larger scales.

Pilot-Scale Preparations:

Scaling up the synthesis to the kilogram level (pilot scale) introduces significant challenges.

Cost and Atom Economy: Reagents like palladium catalysts are prohibitively expensive for large-scale production, making metal-free routes like the Hantzsch synthesis more attractive. researchgate.net Processes with a high atom economy and fewer steps are strongly preferred.

Process Safety and Simplicity: The use of hazardous reagents like bromine requires careful handling and specialized equipment on a large scale. One-pot reactions or telescoped sequences that minimize the isolation of intermediates are highly desirable as they simplify operations and reduce waste. acs.orgmdpi.com A patent for preparing related 5-bromo-2-substituted pyrimidines highlights that one-step methods are superior for industrial applications due to simplified processes and lower costs. google.com

Alternative Technologies: For large-scale synthesis, continuous flow reactors, potentially combined with microwave heating, could offer better control over reaction parameters (temperature, mixing) and improve safety compared to large batch reactors. The successful gram-scale synthesis of oxazoles via microwave assistance suggests potential for larger scale applications. acs.org A successful scale-up to a 70 kg/batch process for a different complex bromo-substituted benzoic acid intermediate demonstrates that such processes are viable, though they require significant optimization. researchgate.net

Scale Primary Method Purification Key Considerations
LaboratoryMulti-step synthesis (e.g., Hantzsch, Suzuki coupling)Flash ChromatographyProof of concept, optimizing reaction conditions.
Pilot-ScaleOne-pot, metal-free condensation (e.g., Hantzsch)CrystallizationCost of reagents, process safety, waste reduction, throughput. researchgate.netgoogle.com

Chemical Reactivity and Derivatization of 5 5 Bromo 2 Methoxyphenyl Oxazol 2 Amine

Electrophilic and Nucleophilic Transformations on the Oxazole (B20620) Ring

The oxazole ring in 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The presence of the amino group at the C2 position and the aryl group at the C5 position further activates the ring towards electrophiles. Protonation typically occurs at the nitrogen atom of the oxazole ring. pharmaguideline.com Electrophilic substitution reactions, if they occur, would likely be directed to the C4 position, which is the most electron-rich carbon atom in the 2-aminooxazole system. However, the oxazole ring can be prone to ring-opening under harsh acidic or basic conditions.

Nucleophilic attack on the oxazole ring is generally less favorable due to its electron-rich nature. pharmaguideline.com However, the C2 position can be susceptible to nucleophilic displacement, particularly if the amino group is transformed into a better leaving group. Nucleophilic attack can also lead to ring cleavage, especially in the presence of strong nucleophiles like ammonia, which can transform oxazoles into imidazoles. pharmaguideline.com

Selective Functional Group Interconversions at the Amino Substituent

The primary amino group at the C2 position of this compound is a key site for derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups. wikipedia.org For instance, reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives.

Buchwald-Hartwig cross-coupling reactions have been successfully employed for the N-arylation of 2-aminooxazoles, demonstrating the versatility of this amino group in forming carbon-nitrogen bonds. acs.org This reaction allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical space accessible from the parent compound. The reactivity of the amino group can be modulated by the electronic nature of the substituents on the aromatic ring.

Cross-Coupling Reactions Involving the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring provides a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at this position.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. researchgate.net In the context of this compound, the aryl bromide can be efficiently coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govsnnu.edu.cn This reaction is highly versatile, tolerating a broad range of functional groups on both coupling partners. nih.govmdpi.com

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as dehalogenation. researchgate.net Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands like SPhos or XPhos. mdpi.comresearchgate.net The reaction is typically carried out in a solvent mixture such as dioxane/water or ethanol (B145695)/water. researchgate.netmdpi.com

CatalystLigandBaseSolventTemperature (°C)Key Features
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O85-100Effective for coupling with heteroaryl boronic acids. mdpi.com
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O85-95Commonly used for coupling with arylboronic acids. mdpi.com
XPhos Pd G2XPhosK₂CO₃EtOH/H₂OMicrowaveReduces dehalogenation side reactions. researchgate.net
Ligand-free Pd-Nanoparticles-K₃PO₄Water40Allows for coupling at ambient temperatures. nih.gov

Other Transition Metal-Catalyzed Arylation and Alkylation Reactions

Beyond the Suzuki-Miyaura coupling, the aryl bromide of this compound can participate in other transition metal-catalyzed reactions. These include the Heck reaction for the introduction of alkenyl groups, the Sonogashira reaction for coupling with terminal alkynes, and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. researchgate.net Copper-catalyzed C-S coupling reactions have also been reported for similar bromo-heterocyclic compounds, suggesting a potential route for introducing thioether functionalities. researchgate.net These reactions further underscore the synthetic utility of the aryl bromide moiety for generating a diverse library of derivatives.

Oxidative and Reductive Transformations

The 2-aminooxazole moiety can be sensitive to both oxidative and reductive conditions. The sulfur atom in the analogous 2-aminothiazole (B372263) can be easily oxidized, which can lead to metabolic inactivation in biological systems. acs.orgnih.gov While the oxygen atom in the oxazole ring is less prone to oxidation than sulfur, strong oxidizing agents can potentially lead to ring cleavage. pharmaguideline.com

Reduction of the oxazole ring is also possible, though it often results in cleavage of the ring to form open-chain products. pharmaguideline.com The specific outcome of both oxidative and reductive transformations would depend heavily on the reagents and reaction conditions employed. A related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and characterized, indicating the stability of the bromo-oxazole core under certain synthetic conditions. vensel.org

Exploration of Cycloaddition and Rearrangement Pathways

The oxazole ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder type reactions. pharmaguideline.com The presence of electron-donating substituents, such as the amino and methoxyphenyl groups in the target molecule, can facilitate these reactions with suitable dienophiles. pharmaguideline.com Such cycloadditions can lead to the formation of pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

Rearrangement reactions of the oxazole ring are also known. For example, under certain conditions, oxazoles can rearrange to form other heterocyclic systems. The Smiles rearrangement has been observed in the synthesis of 2-aminobenzoxazoles, a related class of compounds. acs.org Additionally, 5-aminooxazoles can undergo intermolecular [4+2] aza-Diels-Alder cycloadditions with dienophiles like maleic anhydride. mdpi.com These pathways offer opportunities for the construction of more complex polycyclic structures from the initial this compound framework.

Mechanistic Investigations of Synthetic and Reaction Pathways Involving 5 5 Bromo 2 Methoxyphenyl Oxazol 2 Amine

Elucidation of Reaction Mechanisms in Oxazole (B20620) Formation

The formation of the 2-aminooxazole core of 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine can be conceptualized through several classical and modern synthetic strategies. While specific mechanistic studies for this exact molecule are not extensively documented in the public domain, its structure allows for the postulation of several plausible reaction mechanisms based on well-established oxazole syntheses.

One of the most venerable methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone precursor. synarchive.comwikipedia.org For the synthesis of the target molecule, a plausible precursor would be N-(2-(5-bromo-2-methoxyphenyl)-2-oxoethyl)urea or a related N-acylated aminoketone. The mechanism, typically acid-catalyzed, would proceed as follows:

Protonation of the carbonyl oxygen: The ketone oxygen of the α-acylamino ketone is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular nucleophilic attack: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate, a hemiacetal-like species.

Dehydration: A molecule of water is eliminated from this intermediate to form a resonance-stabilized oxazolinium cation.

Deprotonation: Loss of a proton from the nitrogen atom yields the neutral oxazole ring. In the case of a urea (B33335) precursor, a subsequent tautomerization would yield the final 2-aminooxazole product.

Another relevant pathway is the Bredereck reaction , which utilizes α-haloketones and amides. ijpsonline.com In this context, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one could react with urea or cyanamide (B42294). The mechanism likely involves initial N-alkylation of the amide/urea by the α-haloketone, followed by an intramolecular cyclization and dehydration, similar in principle to the latter stages of the Robinson-Gabriel synthesis.

More contemporary methods, such as the van Leusen oxazole synthesis , could also be envisioned. nih.gov This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde. To form the target structure, 5-bromo-2-methoxybenzaldehyde (B189313) would be a suitable starting material. The mechanism is a [3+2] cycloaddition followed by elimination of toluenesulfinic acid. To install the 2-amino group, a modification of the standard van Leusen reaction or a subsequent functionalization step would be necessary.

Computational studies using Density Functional Theory (DFT) on similar oxazole derivatives have provided insights into the electronic structures and reactivity, suggesting that the oxazole ring possesses distinct sites for electrophilic and nucleophilic attack, which can guide the understanding of its formation and subsequent reactions. irjweb.comnih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in oxazole synthesis are often challenging due to their transient nature. However, based on the proposed mechanisms, several key intermediates can be postulated.

In the Robinson-Gabriel pathway , the primary intermediates are the protonated α-acylamino ketone and the subsequent cyclic hemiaminal (an oxazolidine (B1195125) derivative). Spectroscopic techniques such as in-situ IR or NMR could potentially detect the formation of these species under controlled conditions. The most stable intermediate preceding the final product is the oxazolinium cation, which could be characterized by its distinct spectroscopic signature.

A hypothetical reaction scheme illustrating key intermediates is presented below:

Reaction Step Intermediate Structure Description
1. Starting Material(Structure of an N-acyl derivative of 2-amino-1-(5-bromo-2-methoxyphenyl)ethan-1-one)α-Acylamino ketone
2. Cyclization(Structure of a 4-(5-bromo-2-methoxyphenyl)-5-hydroxy-4,5-dihydrooxazolium derivative)Cyclic hemiaminal intermediate
3. Dehydration(Structure of a 4-(5-bromo-2-methoxyphenyl)oxazolium cation)Oxazolium cation
4. Final ProductThis compound2-Aminooxazole

This table presents a generalized pathway; the exact structure of the N-acyl group would influence the intermediates.

For metal-catalyzed reactions, the intermediates would involve organometallic species. For instance, in a palladium-catalyzed cross-coupling to form the C-C bond between the oxazole and the bromomethoxyphenyl ring, a key intermediate would be an oxazolyl-palladium(II) species.

Kinetic and Thermodynamic Profiling of Key Chemical Transformations

The kinetic and thermodynamic aspects of oxazole formation are crucial for optimizing reaction conditions and maximizing yields. While specific data for this compound is not available, general principles can be applied.

The cyclodehydration step in the Robinson-Gabriel synthesis is often the rate-determining step and is typically irreversible due to the formation of a stable aromatic oxazole ring and a small molecule (water). The reaction is generally under thermodynamic control , leading to the most stable aromatic product. nih.govmdpi.com The choice of dehydrating agent (e.g., H₂SO₄, P₂O₅, TFAA) can significantly impact the reaction kinetics by influencing the ease of protonation and the rate of water elimination.

In syntheses involving multiple competing pathways, such as rearrangements of related heterocyclic systems, the reaction outcome can be dictated by either kinetic or thermodynamic factors. nih.gov For example, in some base-catalyzed rearrangements of isoxazoles to oxazoles, an initial kinetically favored product may rearrange to a more thermodynamically stable oxazole at higher temperatures. nih.gov

A comparative table of general kinetic and thermodynamic parameters for different oxazole synthesis routes is provided below:

Synthesis Route Typical Conditions Control Key Factors Influencing Rate
Robinson-GabrielStrong acid, heatThermodynamicStrength of acid, temperature, stability of carbocation intermediates
Bredereck ReactionHeat, polar solventThermodynamicNucleophilicity of the amide, leaving group ability of the halide
van Leusen SynthesisBase (e.g., K₂CO₃), alcoholKinetic/ThermodynamicBasicity, solvent, steric hindrance on the aldehyde
Metal-Catalyzed CyclizationMetal catalyst (e.g., Pd, Cu), ligand, base, heatKineticCatalyst loading, ligand choice, temperature, substrate concentration

Probing Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated reactions are indispensable for the synthesis and functionalization of complex molecules like this compound. Palladium-catalyzed reactions are particularly relevant, either for the construction of the oxazole ring itself or for subsequent modifications. nih.govnih.gov

A plausible metal-mediated approach to synthesize the target compound could involve a Suzuki cross-coupling reaction . This would entail the coupling of a pre-formed 5-bromooxazol-2-amine (B13121859) with (5-bromo-2-methoxyphenyl)boronic acid, or alternatively, coupling 5-(oxazol-2-amine)boronic acid with 1,4-dibromo-2-methoxybenzene.

A generalized catalytic cycle for a palladium-catalyzed Suzuki coupling to form the C5-aryl bond is as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1,4-dibromo-2-methoxybenzene), forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., 5-(oxazol-2-amine)boronic acid derivative) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product, this compound. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligands, base, and solvent. The electronic and steric properties of the 5-bromo-2-methoxyphenyl group would influence the rates of oxidative addition and reductive elimination.

Alternatively, palladium catalysis could be employed in the cyclization step itself, for instance, in the intramolecular cyclization of a suitably functionalized precursor. rsc.org Such catalytic cycles would also proceed through oxidative addition, intramolecular insertion (carbopalladation or aminopalladation), and reductive elimination or β-hydride elimination steps.

Computational and Theoretical Studies of 5 5 Bromo 2 Methoxyphenyl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No specific studies employing quantum chemical calculations to determine the electronic structure and predict the reactivity of 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine were identified.

Density Functional Theory (DFT) Applications

There are no available research articles detailing the application of Density Functional Theory (DFT) specifically to this compound for the purpose of optimizing its geometry, calculating electronic properties, or predicting its reactivity. While DFT is a common method for studying similar molecules, the results are highly specific to the exact molecular structure. nih.govafricanjournalofbiomedicalresearch.comnih.govdergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of chemical reactivity, has not been published for this compound. Such an analysis would provide insights into the electrophilic and nucleophilic centers of the molecule. africanjournalofbiomedicalresearch.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

No molecular dynamics simulation studies for this compound were found in the public domain. These simulations would be instrumental in understanding the conformational flexibility of the molecule and its interactions with other molecules or a solvent environment over time.

Theoretical Prediction of Spectroscopic Parameters for Structural Research

There is no available research that reports the theoretical prediction of spectroscopic parameters (such as NMR or IR spectra) for this compound. Theoretical spectroscopic data, when compared with experimental spectra, is a powerful tool for confirming the structure of a compound. africanjournalofbiomedicalresearch.com

Advanced Analytical Methodologies for Structural Characterization in Research

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine, HRMS analysis provides unambiguous confirmation of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear diagnostic marker for the presence of a single bromine atom in the molecule.

While specific experimental data for this compound is not available in the provided search results, a typical HRMS analysis would be expected to yield a protonated molecule [M+H]+ with a calculated m/z value that closely matches the theoretical value for the chemical formula C10H10BrN2O2+. For instance, the monoisotopic mass of the neutral molecule is 268.9953 g/mol . An experimentally determined mass within a few parts per million (ppm) of the calculated mass would provide strong evidence for the assigned molecular formula.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete assignment of all proton (1H) and carbon (13C) signals in this compound.

1H NMR: The 1H NMR spectrum would reveal the chemical environment of each proton. Key expected signals would include those for the methoxy (B1213986) group (a singlet), the protons on the phenyl ring, the proton on the oxazole (B20620) ring, and the amine protons. The coupling patterns (splitting) and coupling constants (J values) between adjacent protons would help to establish the substitution pattern on the aromatic ring.

13C NMR: The 13C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms).

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal 1H-1H coupling correlations, helping to identify adjacent protons, particularly within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the methoxy protons to the phenyl ring and the phenyl ring protons to the oxazole ring.

While specific spectral data for the title compound is not available, analysis of related structures like ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate confirms the utility of these NMR techniques in assigning the resonances of the constituent rings and substituent groups.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most unambiguous structural information by determining the precise arrangement of atoms in the solid state. This technique can definitively establish bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must first be grown.

The resulting crystal structure would confirm the connectivity of the 5-bromo-2-methoxyphenyl group to the oxazole ring at the 5-position and the amine group at the 2-position. It would also reveal the dihedral angle between the phenyl and oxazole rings, providing insight into the molecule's conformation in the solid state. Studies on similar compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, have successfully used this method to determine their molecular geometry and packing in the crystal lattice. For a related compound, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, single-crystal X-ray diffraction revealed a monoclinic crystal system and a dihedral angle of 51.39 (5)° between the aromatic rings.

Crystallographic Parameter Example Value (from a related structure)
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)3.9376 (4)
b (Å)20.999 (3)
c (Å)13.2700 (15)
β (°)95.035 (7)
Volume (Å3)1093.0 (2)
Z4

Note: This data is for a structurally related compound and is presented for illustrative purposes only.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the stretching and bending of chemical bonds. These techniques are valuable for identifying functional groups and can be used to monitor the progress of a reaction.

For this compound, key vibrational bands would be expected for:

N-H stretching of the amine group.

C-O-C stretching of the methoxy group and the oxazole ring.

C=N and C=C stretching vibrations of the oxazole and phenyl rings.

C-Br stretching.

While specific IR and Raman data for the title compound are not available in the search results, the characterization of related oxazole derivatives frequently employs these techniques to confirm the presence of key functional groups.

Functional Group Expected Vibrational Frequency Range (cm-1)
N-H Stretch (amine)3500 - 3300
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic, -OCH3)2950 - 2850
C=N Stretch (oxazole)1690 - 1640
C=C Stretch (aromatic)1600 - 1450
C-O Stretch (ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-Br Stretch680 - 515

Note: This table presents typical frequency ranges and the exact positions of the bands for this compound would need to be determined experimentally.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The title compound is a prime example of a versatile building block, possessing multiple reactive sites that can be selectively functionalized to construct more complex molecular structures. The two primary points of reactivity are the bromophenyl moiety and the 2-amino group on the oxazole (B20620) ring.

The bromine atom on the phenyl ring is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C5 position of the phenyl ring. The 2-amino group on the oxazole can undergo standard amine reactions such as acylation, alkylation, and arylation, further expanding its synthetic utility. nih.govacs.org The 2-aminooxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, often acting as a bioisosteric replacement for the more common 2-aminothiazole (B372263) nucleus. nih.govacs.orgresearchgate.net Synthetic strategies to access N-substituted 4- or 5-aryl-2-aminooxazoles often involve a Buchwald–Hartwig cross-coupling reaction, highlighting the importance of both the amino group and the aryl halide as reactive partners. acs.orgsemanticscholar.org

The oxazole ring itself can participate in reactions. For instance, the C2 position of oxazoles can be deprotonated to form a lithio salt, which can then react with electrophiles. wikipedia.org Furthermore, oxazoles can function as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines. wikipedia.org This reactivity profile makes 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine a highly adaptable precursor for the synthesis of diverse and complex molecular targets.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents & Conditions Potential Product Reference
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 5-(5-Aryl-2-methoxyphenyl)oxazol-2-amine nih.gov
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]), Base (e.g., NaOtBu) 5-(5-Amino-2-methoxyphenyl)oxazol-2-amine derivative semanticscholar.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 5-(5-Alkynyl-2-methoxyphenyl)oxazol-2-amine General Knowledge
Heck Coupling Alkene, Pd catalyst, Base 5-(5-Alkenyl-2-methoxyphenyl)oxazol-2-amine General Knowledge
N-Acylation Acyl chloride or anhydride, Base N-(5-(5-Bromo-2-methoxyphenyl)oxazol-2-yl)amide mdpi.com

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Base | N-Aryl-5-(5-bromo-2-methoxyphenyl)oxazol-2-amine | acs.org |

Utility in the Design and Synthesis of Novel Ligands for Catalysis

Heterocyclic compounds, particularly those containing nitrogen atoms, are fundamental components in the design of ligands for transition metal catalysis. The 2-aminooxazole motif within this compound is well-suited to function as a ligand. It can act as a bidentate chelating agent, coordinating to a metal center through the endocyclic nitrogen atom of the oxazole ring and the exocyclic amino group. researchgate.net

The isosteric 2-aminothiazole and related 2-aminobenzothiazole (B30445) scaffolds are known to form stable complexes with various transition metals, including copper(II), cobalt(II), and platinum(IV). researchgate.netmdpi.comresearchgate.net These complexes have shown catalytic activity in reactions such as azide-alkyne cycloadditions ("click chemistry"). mdpi.com By analogy, complexes of this compound could be synthesized and explored as catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring (via cross-coupling at the bromo position) or on the amino group, allowing for the systematic optimization of catalyst performance. The chelation of these ligands to metals is a key factor in their potential bioactivity and catalytic function. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes

Metal Center Potential Ligand Example Reaction Potential Advantage Reference
Copper(II) This compound Azide-Alkyne Cycloaddition (CuAAC) Sustainable catalysis in water mdpi.com
Palladium(II) Phosphine-functionalized derivative Cross-Coupling Reactions High efficiency and turnover numbers nih.gov
Cobalt(II) This compound Oxidation Reactions Low cost, environmentally friendly researchgate.net

| Platinum(IV) | this compound | Hydrosilylation | High selectivity | researchgate.net |

Development as Chemical Probes for Fundamental Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein, to study its function in a biological system. nih.gov The design of an effective chemical probe requires high potency and selectivity for its intended target. nih.govresearchgate.net Heterocyclic scaffolds like oxazole are frequently used as the core structure for developing such probes. nih.govmdpi.com

This compound serves as an excellent starting point for the development of chemical probes for several reasons:

Bioactive Scaffold: The 2-aminooxazole core is a known pharmacophore found in many biologically active molecules, increasing the likelihood of identifying a derivative that binds to a protein of interest. nih.govnih.gov

Synthetic Tractability: The reactive handles (bromo and amino groups) allow for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers) necessary for target identification and visualization. nih.gov

Tunability: Structure-activity relationships (SAR) can be systematically explored by synthesizing a library of analogues through reactions at the bromo and amino positions, optimizing potency and selectivity. nih.govnih.gov

For instance, a library of derivatives could be screened against a panel of enzymes, such as kinases or proteases. Once a "hit" is identified, the bromo-substituent provides a convenient site for linking an affinity tag to facilitate target deconvolution studies using chemical proteomics. researchgate.net

Table 3: Principles for Developing the Compound into a Chemical Probe

Probe Design Principle Application to the Title Compound Purpose Reference
Potency & Selectivity Synthesize and screen a library of derivatives by modifying the aryl and amino groups. Identify a potent and selective binder for a specific biological target. nih.govresearchgate.net
On-Target Engagement Develop a tagged version (e.g., fluorescent) to visualize interaction with the target in cells. Confirm that the probe interacts with the intended target in a biological context. nih.gov
Target Deconvolution Attach an affinity handle (e.g., biotin) at the bromo-position of a potent analogue. Isolate the target protein from cell lysates for identification by mass spectrometry. researchgate.net

| Structural Compatibility | Use the bromo or amino group as a non-critical attachment point for a linker and tag. | Ensure that the addition of a tag does not abolish the probe's biological activity. | researchgate.net |

Exploration in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is equipped with multiple functionalities capable of participating in such interactions, making it a promising candidate for constructing ordered molecular assemblies and for use in molecular recognition.

The key features for supramolecular applications are:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with a Lewis basic atom (like oxygen or nitrogen) on an adjacent molecule. nih.govacs.org This interaction is a powerful tool in crystal engineering for designing specific solid-state architectures. researchgate.netbohrium.com The strength of the halogen bond is tunable and highly directional, offering precise control over the assembly process. nih.gov

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the oxazole nitrogen and oxygen atoms, as well as the methoxy (B1213986) oxygen, can act as hydrogen bond acceptors. These interactions can lead to the formation of predictable one-, two-, or three-dimensional networks.

π-π Stacking: The electron-rich phenyl ring can interact with other aromatic systems through π-π stacking, further stabilizing supramolecular structures.

Molecular Recognition: The combination of these directed interactions (halogen bonding, hydrogen bonding) allows the molecule to potentially act as a receptor for specific guest molecules, a foundational concept in host-guest chemistry. researchgate.net The defined spatial arrangement of its functional groups could enable selective binding of anions or other small molecules. nih.gov

The self-assembly of this compound in the solid state would likely be driven by a combination of these forces, particularly the strong and directional nature of halogen and hydrogen bonds. nih.gov

Table 4: Potential Non-Covalent Interactions and Supramolecular Applications

Interaction Type Participating Group(s) Potential Application Reference
Halogen Bond C-Br (donor) with N/O (acceptor) Crystal engineering, design of functional materials, anion transport nih.govresearchgate.net
Hydrogen Bond -NH₂ (donor) with N/O (acceptor) Formation of tapes, sheets, or 3D networks; molecular recognition researchgate.netnih.gov
π-π Stacking Phenyl ring Stabilization of crystal packing, formation of columnar structures nih.gov

| Coordination Bond | Oxazole N, Amino N with Metal ion | Metallosupramolecular cages or polymers | researchgate.net |

Future Research Directions and Emerging Avenues for 5 5 Bromo 2 Methoxyphenyl Oxazol 2 Amine

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that are often energy-intensive and employ hazardous reagents. researchgate.net Future research on 5-(5-Bromo-2-methoxyphenyl)oxazol-2-amine will likely focus on the development of more sustainable and efficient synthetic protocols.

Current research highlights several green approaches applicable to oxazole synthesis, including:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

Ionic Liquids: The use of ionic liquids as reusable solvents presents an environmentally benign alternative to volatile organic compounds. ijpsonline.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry. mdpi.comijpsonline.com For instance, the synthesis of benzoxazole (B165842) derivatives has been achieved using nanoparticles of zinc(II) oxide as a catalyst in more sustainable reaction conditions. mdpi.com

One-Pot Syntheses: Multi-component reactions, such as the van Leusen oxazole synthesis, allow for the construction of complex molecules in a single step, reducing waste and improving efficiency. nih.govmdpi.comresearchgate.net

Future synthetic strategies for this compound could involve adapting these sustainable methods. A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound.

Method Advantages Potential Challenges for Specific Compound
Microwave-Assisted van Leusen Reaction Rapid, high yields, applicable to a wide range of aldehydes. nih.govmdpi.com Optimization of conditions for the substituted benzaldehyde (B42025) precursor.
Ultrasound-Assisted Cyclization Energy efficient, can improve reaction rates. mdpi.com Potential for side reactions due to the reactive bromo and amino groups.
Synthesis in Ionic Liquids Recyclable solvent, can enhance reaction selectivity. ijpsonline.com Cost of ionic liquids, purification of the final product.

Discovery of Unprecedented Chemical Reactivity and Transformation Pathways

The oxazole ring is a versatile heterocycle capable of undergoing a variety of chemical transformations. clockss.org The specific substituents on this compound—the bromo, methoxy (B1213986), and amino groups—offer multiple sites for further chemical modification, potentially leading to the discovery of novel reactivity.

Future research could explore:

Cross-Coupling Reactions: The bromo substituent provides a handle for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups. tandfonline.comnih.gov This could lead to the synthesis of novel derivatives with interesting electronic and photophysical properties.

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a route to highly substituted pyridine (B92270) and furan (B31954) derivatives. clockss.org The electronic nature of the substituents on the phenyl ring could influence the dienophilic character of the oxazole core.

Reactions with Electrophiles and Nucleophiles: The electron-rich nature of the oxazole ring and the presence of the amino group make the compound susceptible to electrophilic attack. Conversely, the bromo substituent can be a site for nucleophilic aromatic substitution under certain conditions. clockss.org

Intramolecular Cyclizations: The strategic placement of functional groups could enable intramolecular reactions, leading to the formation of novel fused heterocyclic systems.

Integration into Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. numberanalytics.comcuny.edu For this compound, advanced computational modeling can provide significant insights.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure, vibrational frequencies, and spectroscopic properties of the molecule. mdpi.comnih.gov This can aid in the interpretation of experimental data and provide insights into the molecule's stability and reactivity.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, computational models can predict how the molecule might interact with biological targets. stmjournals.com This can help to prioritize synthetic targets and guide the design of more potent derivatives.

Prediction of Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of chemical reactions, including transition states and reaction intermediates. cuny.edu This can be particularly useful for understanding and optimizing the novel transformations discussed in the previous section.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new compounds.

A summary of computational approaches and their potential applications for this compound is provided in Table 2.

Table 2: Advanced Computational Modeling for this compound.

Computational Method Application Predicted Outcomes
Density Functional Theory (DFT) Structural and electronic property prediction. numberanalytics.commdpi.com Optimized geometry, HOMO-LUMO gap, charge distribution.
Molecular Dynamics (MD) Simulation of interactions with biomolecules. stmjournals.com Binding affinities, interaction modes with enzymes or receptors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions. stmjournals.com Reaction pathways and energy barriers in a biological environment.

Exploration of New Non-Conventional Applications in Chemical Sciences

While oxazole derivatives are well-known for their applications in medicinal chemistry, there is growing interest in their use in other areas of chemical science. tandfonline.com The unique electronic and structural features of this compound make it a candidate for exploration in non-conventional applications.

Potential emerging applications include:

Materials Science: The extended π-system and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) suggest that derivatives of this compound could have interesting properties as organic semiconductors, fluorescent probes, or components of liquid crystals. tandfonline.com The presence of a bromine atom also opens avenues for applications in materials requiring high refractive indices or flame-retardant properties.

Agricultural Chemistry: Heterocyclic compounds are widely used as herbicides, insecticides, and fungicides. The biological activity of oxazole derivatives could be harnessed for the development of new agrochemicals.

Catalysis: The oxazole ring can act as a ligand for metal catalysts. The synthesis of novel catalysts based on the this compound scaffold could lead to new catalytic transformations with high efficiency and selectivity.

Natural Product Synthesis: The oxazole motif is found in a number of natural products with interesting biological activities. nih.gov Methodologies developed for the synthesis and functionalization of this compound could be applied to the total synthesis of complex natural products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.